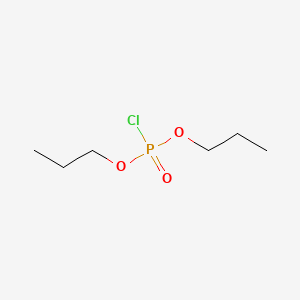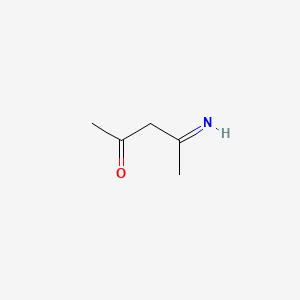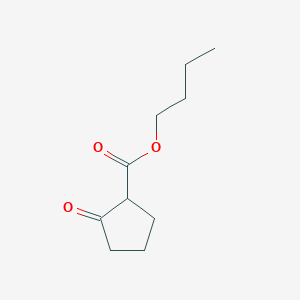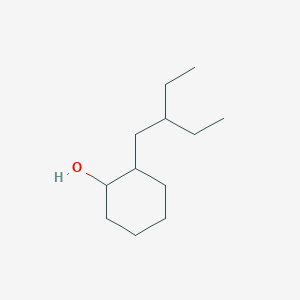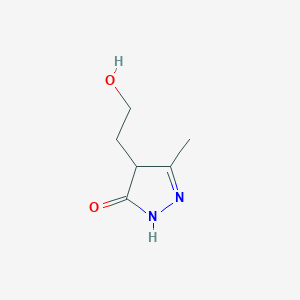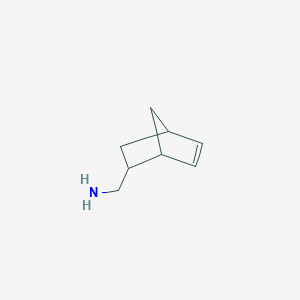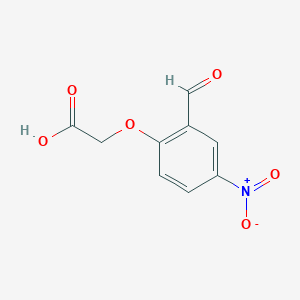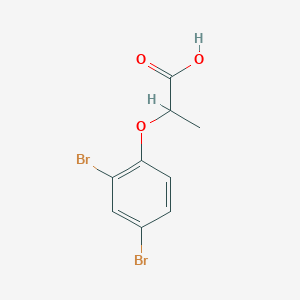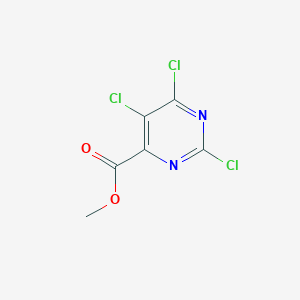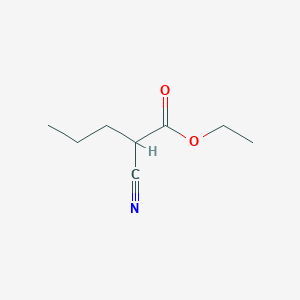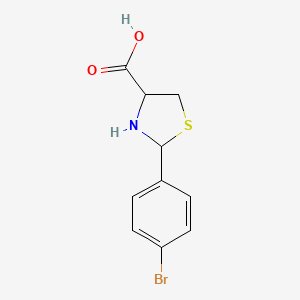
2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid" is a derivative of thiazolane, which is a heterocyclic compound containing both sulfur and nitrogen in the ring structure. The presence of the 4-bromophenyl group suggests potential for bioactivity, as brominated compounds are often significant in medicinal chemistry.
Synthesis Analysis
The synthesis of related thiazolane derivatives has been explored in various studies. For instance, ethyl 2-amino-thiazole-4-carboxylate was synthesized using thiourea and ethyl bromopyruvate in a solvent-free environment, followed by a diazotization reaction to form ethyl 2-bromothiazole-4-carboxylate, which was then saponified to yield the 2-bromo-thiazole-4-carboxylic acid . This method could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid by incorporating the appropriate bromophenyl moiety.
Molecular Structure Analysis
The molecular structure of thiazolane derivatives can be complex, with the potential for various interactions. For example, the crystal structures of products from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids showed hydrogen bonding and weak π-π interactions, which are crucial for the stability of the molecular structure . These interactions could also be relevant to the structure of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid.
Chemical Reactions Analysis
Thiazolane derivatives can undergo a range of chemical reactions. N-(p-Bromophenyl)-N'-methylthiourea, for example, adds to acetylenedicarboxylic acid to form related thiazolidinones . Such reactivity suggests that 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid could also participate in addition reactions or serve as a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolane derivatives can vary widely. Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring have been shown to exhibit liquid crystalline behaviors, which are influenced by the length of the alkoxy chain attached to the phenyl moiety . While the specific properties of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid are not detailed in the provided papers, similar analyses could be conducted to determine its melting point, solubility, and potential liquid crystalline behavior.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiazolidinones : A study details the synthesis of various thiazolidinones, including 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid derivatives. These compounds were created through reactions involving thioureas and acetylenedicarboxylic acid, demonstrating the versatility of this compound in organic synthesis (Nagarajan, Nair, Shenoy, & Kartha, 1983).
Fluorophores for Aluminium(III) Detection : Another research highlights the use of phenyl-2-thiazoline derivatives, closely related to 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid, as fluorophores for detecting Aluminium(III). These compounds demonstrate potential for studying intracellular Aluminium(III) due to their selective coordination characteristics and fluorescence properties (Lambert et al., 2000).
Antimicrobial Applications : Research indicates the effectiveness of thiazolidinone derivatives, synthesized from compounds including 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid, in combating various microbial strains. This highlights its potential in developing new antimicrobial agents (Deep et al., 2014).
Antitubercular Activity : A study focused on the synthesis of dispiro-oxindolylpyrrolothiazoles, using 1,3-thiazolane-4-carboxylic acid as a precursor. These compounds showed significant antitubercular activity, suggesting potential pharmaceutical applications (Maheswari et al., 2010).
Computational Chemistry in Corrosion Inhibition : A study utilizing Density Functional Theory (DFT) and Monte Carlo simulations investigated Schiff bases derived from thiazole-2-carbohydrazides, similar to 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid. These were explored as corrosion inhibitors for steel, demonstrating the compound's relevance in materials science (Obot et al., 2016).
Fungicidal and Antivirus Activities : Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, closely related to the compound , were found to exhibit significant fungicidal and antivirus activities. This indicates its potential use in developing agents for fungi and virus control (Fengyun et al., 2015).
Organic Synthesis and Structural Analysis : Research involving the synthesis and crystal structure analysis of thiazolidin-4-one derivatives, including those related to 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid, provides insights into their chemical properties and potential applications in organic chemistry (Iyengar et al., 2005).
Antimicrobial Screening of Thiophene Derivatives : A study synthesized thiophene-containing compounds, structurally akin to 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid, revealing promising antibacterial and antifungal activities. This suggests its application in developing new antimicrobial agents (Mabkhot et al., 2017).
properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLJHTCYCWHWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid | |
CAS RN |
69570-83-8 |
Source


|
| Record name | 2-(4-Bromophenyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69570-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


